Bienvenue dans la boutique en ligne BenchChem!

NH-bis(m-PEG8)

Antibody-Drug Conjugates ADC aggregation PEG linker hydrophilicity

NH-bis(m-PEG8) is a monodisperse, dual-chain PEG8 PROTAC linker engineered for targets requiring conformational flexibility during ternary complex formation. The branched mPEG8 architecture extends ternary complex residence time by an order of magnitude compared to PEG4 linkers, while providing superior hydrophilicity to mitigate aggregation in DAR8-ADC conjugates with hydrophobic payloads. Its central secondary amine enables versatile conjugation to carboxylic acids, NHS esters, and carbonyl groups under both aqueous and organic conditions. For oral PROTAC programs, PEG8-based linkers are associated with favorable systemic exposure profiles exceeding the 10%F threshold in rodent models.

Molecular Formula C34H71NO16
Molecular Weight 749.9 g/mol
Cat. No. B609553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH-bis(m-PEG8)
SynonymsNH-bis(m-PEG8)
Molecular FormulaC34H71NO16
Molecular Weight749.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3
InChIKeyMNMWPNXARNOFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH-bis(m-PEG8) Procurement Guide: Core Specifications for a Bifunctional PEG8 PROTAC Linker


NH-bis(m-PEG8) (CAS 2055013-64-2) is a monodisperse, bifunctional polyethylene glycol (PEG) derivative belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class . It features a central secondary amine flanked by two methoxy-terminated octaethylene glycol (m-PEG8) chains, yielding a molecular formula of C₃₄H₇₁NO₁₆ and a molecular weight of 749.92 g/mol . The compound is supplied as a white solid with purity ≥95% and is soluble in water and common organic solvents including DCM, DMF, DMSO, and THF [1]. Its dual PEG8 architecture provides enhanced hydrophilicity, reduced steric hindrance, and versatile amine reactivity for conjugation to carboxylic acids, activated NHS esters, and carbonyl groups .

NH-bis(m-PEG8) Comparator Analysis: Why PEG4 and PEG6 Linkers Cannot Be Interchanged


In PROTAC development, linker length is a critical conformational tuner that governs ternary complex formation, degradation efficiency, and pharmacokinetic properties [1]. NH-bis(m-PEG8) occupies a distinct position along the PEG-length continuum: shorter analogs (PEG4, PEG6) impose constrained geometries that may be optimal for sterically congested binding pockets, whereas longer chains (≥PEG12) risk entropic collapse, increased viscosity, and accelerated renal clearance [2]. The PEG8 length provides additional conformational freedom—termed 'breathing room'—that accommodates target proteins undergoing large domain rearrangements upon ligand binding, a capability not afforded by shorter PEG oligomers [3]. Substituting NH-bis(m-PEG8) with PEG4 or PEG6 linkers without experimental validation risks suboptimal ternary complex geometry, reduced residence time (up to an order-of-magnitude difference from PEG4 to PEG8), and altered in vivo exposure profiles [4]. Furthermore, NH-bis(m-PEG8) is a branched, dual-chain linker; replacing it with a linear, single-chain analog fundamentally alters the steric and solubility profile, potentially compromising conjugation efficiency and biomolecule accessibility .

NH-bis(m-PEG8) Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Data


ADC Aggregation Reduction: PEG8 Linker vs. PEG4 Linker and No-PEG Control

In a direct comparative study of pendant-type PEG linkers in DAR8-ADCs, increasing PEG chain length from 4 to 8 ethylene glycol units significantly reduced conjugate hydrophobicity and aggregate formation. The PEG8-containing ADC exhibited superior stability compared to the PEG4 analog and the DAR4 control lacking PEG. Pharmacokinetic evaluation in vivo confirmed that DAR8-ADCs with PEG8 and PEG12 showed improved PK profiles relative to PEG4 and no-PEG controls [1].

Antibody-Drug Conjugates ADC aggregation PEG linker hydrophilicity

PROTAC Ternary Complex Residence Time: PEG8 vs. PEG4 Linker Length

Structure–activity relationship studies across multiple PROTAC programs indicate that progression from PEG4 to PEG8 linker length can enhance residence time in the ternary complex by approximately an order of magnitude. This kinetic advantage translates to lower cellular EC₅₀ values without requiring increased intrinsic ligand affinity [1]. The PEG8 length provides additional conformational freedom that allows the ligase and substrate to sample multiple ubiquitin-transfer-competent poses, increasing the likelihood of productive lysine tagging [2].

PROTAC Ternary complex Residence time Linker length

Hydrophilicity and Solubility Enhancement: Dual-Chain NH-bis(m-PEG8) vs. Single-Chain m-PEG8 Analogs

NH-bis(m-PEG8) is a branched PEG derivative containing two m-PEG8 chains connected to a central amine, whereas single-chain analogs (e.g., m-PEG8-NH₂, MW ~383 g/mol) possess only one PEG8 moiety . The dual-chain architecture confers enhanced hydrophilicity and reduced steric hindrance, improving solubility in both aqueous and organic systems compared to linear mono-PEG linkers . Vendor specifications indicate solubility in water, DCM, DMF, DMSO, and THF, with the compound supplied as a white solid of ≥95% purity [1].

Aqueous solubility Branched PEG Conjugation efficiency

In Vivo Pharmacokinetics: PEG8 vs. PEG4 Linker in DAR8-ADC Studies

In vivo pharmacokinetic studies of DAR8-ADCs constructed with pendant-type PEG linkers demonstrated that PEG8- and PEG12-containing ADCs exhibited superior PK profiles compared to PEG4-containing ADCs and DAR4-ADCs lacking PEG [1]. This finding aligns with broader class-level observations that PEG8-based PROTACs achieve oral exposure exceeding the 10% bioavailability (F) threshold in rodent models, a benchmark associated with favorable drug-like properties [2].

Pharmacokinetics ADC PEG linker length Clearance

NH-bis(m-PEG8) Optimal Use Cases: Research and Industrial Applications Driven by Comparative Evidence


PROTAC Library Synthesis for Target Proteins Requiring Conformational Flexibility

NH-bis(m-PEG8) is optimally deployed as a linker in PROTAC libraries targeting proteins that undergo large domain rearrangements upon ligand binding. The PEG8 length provides the conformational 'breathing room' necessary for productive ternary complex formation, as demonstrated by class-level evidence showing that PEG8 extends ternary complex residence time by an order of magnitude relative to PEG4 [1]. This linker should be prioritized when initial PEG4- or PEG6-based PROTACs exhibit suboptimal degradation efficiency despite adequate binary binding affinity [2].

High-DAR Antibody-Drug Conjugate (ADC) Development with Hydrophobic Payloads

For ADC programs requiring drug-to-antibody ratios of 8 (DAR8) with hydrophobic payloads such as auristatins, NH-bis(m-PEG8) provides critical hydrophilicity to mitigate aggregation. Direct comparative data show that DAR8-ADCs with PEG8 linkers exhibit reduced aggregate content and superior in vivo pharmacokinetics relative to PEG4 analogs [1]. The branched dual-PEG8 architecture offers enhanced solubility relative to linear mono-PEG linkers, enabling stable formulation of otherwise aggregation-prone conjugates [2].

Surface Functionalization and Nanoparticle PEGylation Requiring Reduced Steric Hindrance

NH-bis(m-PEG8) is well-suited for surface modification of nanoparticles, biomolecules, and diagnostic materials where reduced steric hindrance and enhanced accessibility are required. The branched architecture with two flexible m-PEG8 chains minimizes crowding at the conjugation site, improving biomolecule accessibility compared to densely packed linear PEG coatings [1]. The central amine enables versatile coupling to activated esters and other electrophiles under both aqueous and organic conditions [2].

Systemic PROTAC Programs Targeting Oral Bioavailability

For PROTAC programs aiming for oral administration, PEG8-based linkers are associated with favorable systemic exposure profiles. Class-level evidence indicates that PEG8-containing PROTACs achieve oral bioavailability exceeding the 10%F threshold in rodent models, a key benchmark for advancement into in vivo efficacy studies [1]. NH-bis(m-PEG8) should be incorporated into linker screening cascades for targets where systemic delivery is required and where PEG4 linkers have proven suboptimal for in vivo exposure [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for NH-bis(m-PEG8)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.